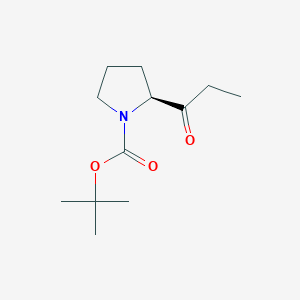

tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate

Description

tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a propionyl group and a tert-butyl ester

Properties

IUPAC Name |

tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUHHZOYMFQNQV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate and propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester and the propionyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the propionyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate serves as a key intermediate in the synthesis of biologically active compounds. Its structural features make it suitable for modifications that enhance pharmacological properties. For example, derivatives of this compound have been explored for their potential as inhibitors in various biochemical pathways, contributing to the development of new therapeutic agents.

2. Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of various bioactive molecules. Its ability to undergo transformations such as acylation and amination allows researchers to create complex structures that can exhibit desired biological activities. For instance, reactions involving this compound have led to the formation of compounds with anti-inflammatory and analgesic properties.

Organic Synthesis Applications

1. Protective Group Strategy

In organic synthesis, tert-butyl esters are commonly used as protective groups for carboxylic acids. The stability of tert-butyl esters under various reaction conditions makes them ideal for protecting sensitive functional groups during multi-step syntheses. Deprotection can be achieved using mild conditions, allowing for selective removal without affecting other functional groups present in the molecule .

2. Reaction with Amino Acids

The compound has been employed in reactions with amino acids to produce tert-butyl esters efficiently. This reaction is facilitated by the use of reagents such as bis(trifluoromethanesulfonyl)imide, which enhances the yield and speed of esterification processes . Such methodologies are crucial for synthesizing peptide analogs and other amino acid derivatives.

Case Studies

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study demonstrated the use of this compound in synthesizing a series of pyrrolidine derivatives with potential anti-cancer activity. The synthetic route involved multiple steps where the tert-butyl group provided stability during intermediate formation. The final compounds exhibited significant cytotoxicity against various cancer cell lines, showcasing their therapeutic potential .

Case Study 2: Development of Analgesic Compounds

Research focused on modifying this compound to develop novel analgesics. By altering substituents on the pyrrolidine ring, researchers were able to enhance potency and selectivity towards specific pain pathways. In vivo studies indicated promising results in pain relief without significant side effects, indicating a viable path for further drug development .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The presence of the chiral center allows for selective interactions with biological molecules, leading to specific effects on metabolic pathways.

Comparison with Similar Compounds

Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and have similar reactivity.

tert-Butyl esters: Compounds with tert-butyl ester groups exhibit similar chemical properties and reactivity.

Uniqueness: tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and chiral center. This combination allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

Tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and research findings.

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various receptors and enzymes:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : Preliminary studies suggest that it may act on specific neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

Pharmacological Effects

-

Analgesic Activity :

- In animal models, this compound demonstrated significant analgesic effects comparable to established analgesics. This was evidenced by reduced pain responses in tail-flick tests.

-

Anti-inflammatory Properties :

- Studies have shown that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory conditions.

-

Cognitive Enhancement :

- There is emerging evidence that this compound may enhance cognitive functions, possibly through modulation of cholinergic pathways.

Case Study 1: Analgesic Efficacy in Rodent Models

A study conducted on rodents evaluated the analgesic properties of this compound. The results indicated:

- Dosage : Administered at doses of 10 mg/kg showed significant pain relief.

- Mechanism : The analgesic effect was attributed to the inhibition of cyclooxygenase enzymes.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was tested for its ability to reduce cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages:

- Findings : A 30% reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) was observed at a concentration of 50 µM.

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Analgesic | High | COX inhibition | |

| Anti-inflammatory | Moderate | Cytokine modulation | |

| Cognitive enhancement | Emerging | Cholinergic modulation |

Future Directions

Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.

- Mechanistic Studies : Detailed studies on receptor interactions and signaling pathways.

- Formulation Development : Exploring formulation strategies for enhanced bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence starting from chiral pyrrolidine precursors. Key steps include:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the pyrrolidine nitrogen .

- Acylation : Propanoylation at the 2-position using anhydrides or activated esters under basic conditions (e.g., Et3N) .

- Stereochemical control : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) ensure the (2S) configuration .

- Purification : Column chromatography (silica gel, ethanol/chlorofom) or recrystallization yields >90% purity .

Q. How is tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate characterized structurally and chemically?

- Methodological Answer :

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., δ 1.4 ppm for Boc methyl groups, δ 2.8 ppm for pyrrolidine protons) .

- Chiral HPLC : Validates enantiomeric excess (>98% ee) using chiral stationary phases (e.g., Chiralpak AD-H) .

- HRMS : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 241.33) verify molecular formula (C13H23NO3) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing tert-butyl (2S)-2-propanoylpyrrolidine-1-carboxylate?

- Methodological Answer :

- Reaction path search : Quantum chemical calculations (DFT) identify low-energy transition states for acylation or Boc deprotection .

- Solvent optimization : COSMO-RS simulations predict solvent effects (e.g., dichloromethane vs. THF) on reaction rates .

- Machine learning : Training datasets from PubChem or experimental logs prioritize reagent combinations (e.g., DMAP vs. pyridine for acylation) .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives like this compound?

- Methodological Answer :

- Meta-analysis : Compare IC50 values across studies, accounting for assay variability (e.g., cell line differences, incubation times) .

- Structure-activity relationship (SAR) : Modify the propanoyl group (e.g., fluorination) to isolate electronic vs. steric effects on target binding .

- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., fixed DMSO concentration) .

Q. How can stereochemical integrity be maintained during scale-up synthesis?

- Methodological Answer :

- In situ monitoring : ReactIR tracks chiral intermediate stability (e.g., Boc-pyrrolidine enolate formation) .

- Crystallization-induced asymmetric transformation (CIAT) : Enriches enantiopurity via controlled seeding .

- Continuous flow reactors : Minimize racemization by reducing residence times at high temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.